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Compound of Interest

Compound Name: Set2

Cat. No.: B1193563 Get Quote

For researchers, scientists, and drug development professionals investigating the activity of the

SETD2 methyltransferase, selecting the optimal assay kit is a critical first step. This guide

provides a head-to-head comparison of three commercially available SETD2 assay

methodologies: a chemiluminescent kit, an ELISA-based kit, and a radiometric assay service.

We will delve into their underlying principles, experimental protocols, and available

performance data to facilitate an informed decision for your research needs.

Data Presentation: Quantitative Comparison of
SETD2 Assay Kits
The following table summarizes the key quantitative parameters of the compared SETD2 assay

methodologies.
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Feature

BPS Bioscience
SETD2
Chemiluminescent
Assay Kit

MyBioSource
Human SETD2
ELISA Kit

Reaction Biology
SETD2 Radiometric
Assay Service

Assay Principle Chemiluminescence Colorimetric (ELISA) Radiometric (³H-SAM)

Detection Method

Antibody-based

detection of

H3K36me3

Sandwich ELISA for

SETD2 protein

Scintillation counting

of incorporated ³H-

methyl groups

Sample Type Purified Enzyme

Serum, plasma, cell

culture supernates,

cell lysates, tissue

homogenates

Purified Enzyme

Detection Range Not explicitly stated 0.05 ng/ml - 15 ng/ml
Not applicable

(service-based)

Sensitivity Not explicitly stated 0.01 ng/ml
High (typical for

radiometric assays)

Intra-Assay CV Not explicitly stated <8%
Not applicable

(service-based)

Inter-Assay CV Not explicitly stated <10%
Not applicable

(service-based)

Assay Time ~3-4 hours ~4-5 hours
Not applicable

(service-based)

Throughput 96-well format 96-well format
High-throughput

screening available

Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the SETD2 signaling

pathway and a generalized experimental workflow for measuring its activity.
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Caption: SETD2 signaling pathway.

Generalized Assay Workflow

Start

Prepare Reagents
(Enzyme, Substrate, SAM, Buffers)

Incubate Reaction Mixture
(SETD2, Substrate, SAM)

Detection Step
(Add Antibodies/Scintillation Cocktail)

Read Signal
(Luminometer/Plate Reader/Scintillation Counter)

Data Analysis
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Caption: Generalized experimental workflow for SETD2 assays.

Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison.

BPS Bioscience SETD2 Chemiluminescent Assay
This assay measures the activity of SETD2 by quantifying the amount of methylated histone H3

at lysine 36 (H3K36me3) produced.

Materials:

SETD2 Chemiluminescent Assay Kit (BPS Bioscience, Cat. No. 52060)

Microplate luminometer

Adjustable pipettes and sterile tips

Deionized water

Protocol:

Thaw Reagents: Thaw all kit components on ice.

Prepare Master Mix: For each reaction, prepare a master mix containing 4x HMT assay

buffer 1, S-adenosylmethionine (SAM), and purified SETD2 enzyme.

Initiate Reaction: Add the master mix to the wells of the histone H3-coated 96-well plate.

Incubation: Incubate the plate at 30°C for 1 hour to allow for the methylation reaction to

occur.

Antibody Addition: Add the primary antibody specific for H3K36me3 to each well.

Second Incubation: Incubate at room temperature for 1 hour.
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Wash: Wash the plate three times with 1x HMT assay buffer.

Secondary Antibody: Add the HRP-labeled secondary antibody to each well and incubate for

30 minutes at room temperature.

Final Wash: Wash the plate three times with 1x HMT assay buffer.

Chemiluminescent Detection: Add the HRP substrate to each well and immediately read the

chemiluminescence on a microplate luminometer.

MyBioSource Human SETD2 ELISA Kit
This assay is a sandwich enzyme-linked immunosorbent assay for the quantitative

measurement of human SETD2 in various biological samples.[1]

Materials:

Human SETD2 ELISA Kit (MyBioSource, Cat. No. MBS166415)

Microplate reader capable of measuring absorbance at 450 nm

Adjustable pipettes and sterile tips

Deionized water

Wash buffer (provided in the kit)

Protocol:

Prepare Plate: Allow the pre-coated 96-well plate to reach room temperature.

Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells.

First Incubation: Cover the plate and incubate for 2 hours at 37°C.

Wash: Aspirate and wash each well four times with wash buffer.

Add Detection Antibody: Add 100 µL of biotin-labeled detection antibody to each well.
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Second Incubation: Cover and incubate for 1 hour at 37°C.

Wash: Repeat the wash step as in step 4.

Add HRP-Streptavidin: Add 100 µL of HRP-streptavidin solution to each well.

Third Incubation: Cover and incubate for 1 hour at 37°C.

Final Wash: Repeat the wash step as in step 4.

Develop Color: Add 90 µL of TMB substrate to each well and incubate for 15-30 minutes at

37°C in the dark.

Stop Reaction: Add 50 µL of stop solution to each well.

Read Absorbance: Read the absorbance at 450 nm within 5 minutes.

Reaction Biology SETD2 Radiometric Assay (HotSpot™)
This method provides a direct measure of enzymatic activity by quantifying the incorporation of

a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a

substrate.

Materials:

Purified SETD2 enzyme

Substrate (e.g., Histone H3 peptide or nucleosomes)

³H-SAM

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

Scintillation cocktail

Filter plates

Scintillation counter
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Protocol:

Prepare Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing

assay buffer, substrate, and purified SETD2 enzyme.

Initiate Reaction: Add ³H-SAM to each well to start the methylation reaction.

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Stop Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

Capture Substrate: Transfer the reaction mixture to a filter plate to capture the radiolabeled

substrate.

Wash: Wash the filter plate to remove unincorporated ³H-SAM.

Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate.

Measure Radioactivity: Quantify the incorporated radioactivity using a scintillation counter.

The counts per minute (CPM) are directly proportional to the enzyme activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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